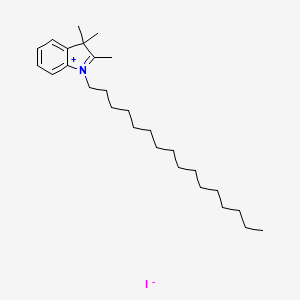![molecular formula C11H19NO B14620537 2-[(Diethylamino)methylidene]cyclohexan-1-one CAS No. 59951-54-1](/img/structure/B14620537.png)
2-[(Diethylamino)methylidene]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Diethylamino)methylidene]cyclohexan-1-one is an organic compound with the molecular formula C11H19NO It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a diethylaminomethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are generally used.
Catalyst: Acidic or basic catalysts can be employed to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反応の分析
Types of Reactions
2-[(Diethylamino)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of halogenated or alkylated cyclohexanone derivatives.
科学的研究の応用
2-[(Diethylamino)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Diethylamino)methylidene]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-[(Dimethylamino)methylidene]cyclohexan-1-one: Similar structure but with dimethylamino group instead of diethylamino.
Cyclohexanone: The parent compound without the diethylamino group.
2-[(Pyrrolidin-1-yl)methylidene]cyclohexan-1-one: Contains a pyrrolidine ring instead of the diethylamino group.
Uniqueness
2-[(Diethylamino)methylidene]cyclohexan-1-one is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
59951-54-1 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
2-(diethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H19NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h9H,3-8H2,1-2H3 |
InChIキー |
CALNMOABJGNYKA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C=C1CCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

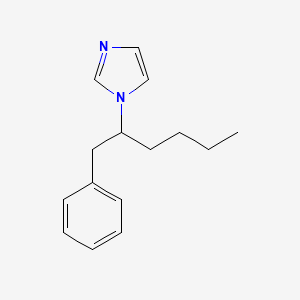

![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)

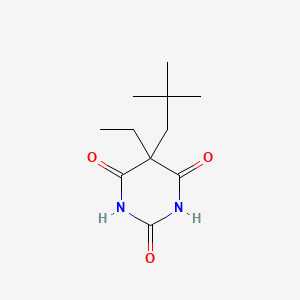
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-](/img/structure/B14620504.png)
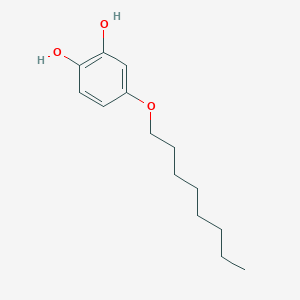
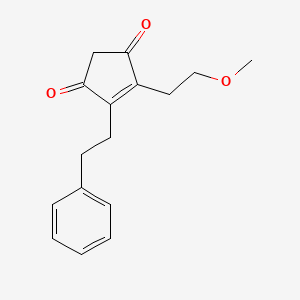
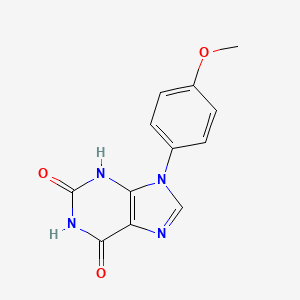
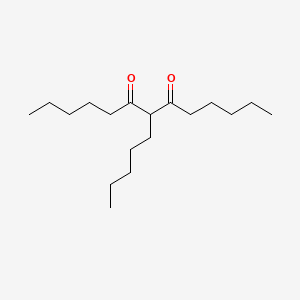
![Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate](/img/structure/B14620525.png)
